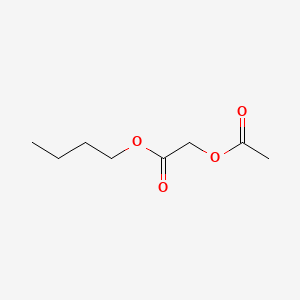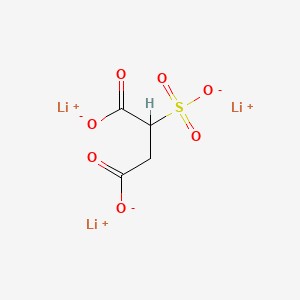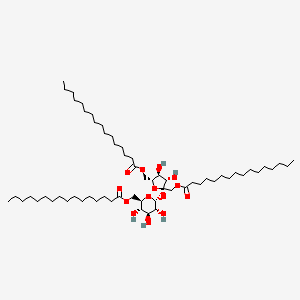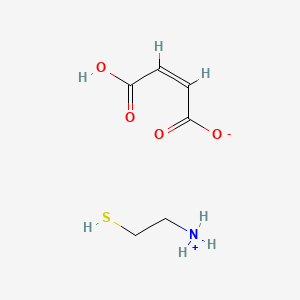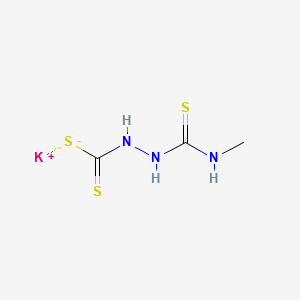
Potassium 3-(methylthiocarbamoyl)dithiocarbazate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(methylthiocarbamoyl)dithiocarbazate is a heterocyclic organic compound with the molecular formula C3H6KN3S3 and a molecular weight of 219.40 g/mol. This compound is known for its unique structure, which includes a potassium ion and a dithiocarbazate moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methylthiocarbamoyl)dithiocarbazate typically involves the reaction of methyl isothiocyanate with hydrazine hydrate, followed by the addition of carbon disulfide and potassium hydroxide. The reaction conditions often include:
Step 1: Methyl isothiocyanate reacts with hydrazine hydrate in an aqueous medium at room temperature to form the intermediate product.
Step 2: Carbon disulfide is then added to the reaction mixture, which is stirred for several hours.
Step 3: Potassium hydroxide is added to the mixture to neutralize the reaction and form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(methylthiocarbamoyl)dithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbazate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbazates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium 3-(methylthiocarbamoyl)dithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Potassium 3-(methylthiocarbamoyl)dithiocarbazate involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-(ethylthiocarbamoyl)dithiocarbazate
- Potassium 3-(phenylthiocarbamoyl)dithiocarbazate
- Potassium 3-(butylthiocarbamoyl)dithiocarbazate
Uniqueness
Potassium 3-(methylthiocarbamoyl)dithiocarbazate is unique due to its specific methylthiocarbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propriétés
Numéro CAS |
31663-89-5 |
|---|---|
Formule moléculaire |
C3H6KN3S3 |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
potassium;N-(methylcarbamothioylamino)carbamodithioate |
InChI |
InChI=1S/C3H7N3S3.K/c1-4-2(7)5-6-3(8)9;/h1H3,(H2,4,5,7)(H2,6,8,9);/q;+1/p-1 |
Clé InChI |
KFNVJFHCAMTERP-UHFFFAOYSA-M |
SMILES canonique |
CNC(=S)NNC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



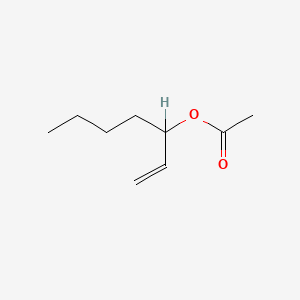



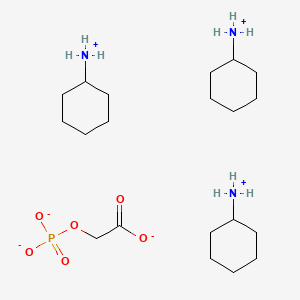
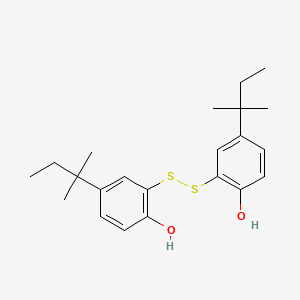
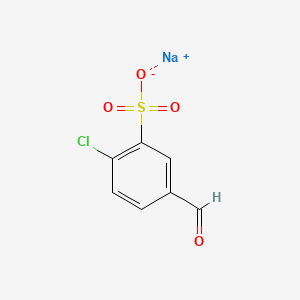
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
